molecular formula C8H7FN2 B060781 2-(4-Amino-2-fluorophenyl)acetonitrile CAS No. 180146-78-5

2-(4-Amino-2-fluorophenyl)acetonitrile

Cat. No. B060781
CAS RN: 180146-78-5
M. Wt: 150.15 g/mol
InChI Key: IEYUJEAFUVGEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Amino-2-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7FN2 . It is also known as 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a ‘green protocol’ .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-2-fluorophenyl)acetonitrile” has been studied by means of theoretical calculations . The equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method .


Chemical Reactions Analysis

The reactivity of the title molecule is explained using various local as well as global molecular descriptors, and reactivity surfaces have also been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Amino-2-fluorophenyl)acetonitrile” include a molecular weight of 150.15 . It is a crystalline powder . The predicted properties include a melting point of 155-157°C, a boiling point of 237.6±30.0 °C, and a density of 1.208±0.06 g/cm3 .

Scientific Research Applications

Synthesis of New Compounds

“2-(4-Amino-2-fluorophenyl)acetonitrile” can be used in the synthesis of new compounds. For instance, it has been used in the synthesis of a new fluorinated α-aminonitrile compound . This compound was synthesized following a ‘green protocol’ and characterized based on its elemental, detailed spectral, and X-ray crystallographic analyses .

Spectroscopic Characterization

This compound can be used in spectroscopic characterization studies. Detailed spectral analyses have been performed on this compound, providing valuable data for the scientific community .

X-ray Analysis

“2-(4-Amino-2-fluorophenyl)acetonitrile” can be used in X-ray analysis. The compound’s crystal structure has been solved by direct methods using single-crystal X-ray diffraction data .

Theoretical Studies

The compound has been studied using theoretical calculations. The equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method .

Reactivity Studies

The reactivity of “2-(4-Amino-2-fluorophenyl)acetonitrile” has been studied using various local as well as global molecular descriptors . These studies provide insights into the compound’s reactivity and potential applications.

Docking Studies

A molecular docking study of the compound in indoleamine 2,3-dioxygenase enzyme has also been carried out . This suggests potential applications in enzyme studies and drug discovery.

Safety and Hazards

The safety information available indicates that “2-(4-Amino-2-fluorophenyl)acetonitrile” is potentially hazardous . The associated hazard statements include H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-amino-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUJEAFUVGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595213
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-fluorophenyl)acetonitrile

CAS RN

180146-78-5
Record name (4-Amino-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
N#CCc1ccc(N2C(=O)c3ccccc3C2=O)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the compound (164 mg) obtained in Example 250 in methanol (5 ml), hydrazine monohydrate (0.057 ml) was added and heated under reflux for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=6:4) to give 67 mg of the titled compound (yield, 76%).
Name
compound
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.057 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-2-fluorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-2-fluorophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Amino-2-fluorophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Amino-2-fluorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Amino-2-fluorophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Amino-2-fluorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.